molecular formula C15H13NO3 B15010978 4-methoxy-N-[(1Z)-3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]benzamide

4-methoxy-N-[(1Z)-3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]benzamide

Cat. No.: B15010978
M. Wt: 255.27 g/mol
InChI Key: QFWPBSDVAADINE-UHFFFAOYSA-N
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Description

4-methoxy-N-[(1Z)-3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]benzamide is an organic compound with a complex structure that includes a methoxy group, a benzamide moiety, and a cyclohexadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(1Z)-3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]benzamide typically involves the condensation of 4-methoxybenzoyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[(1Z)-3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methoxy-N-[(1Z)-3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(1Z)-3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-[(1Z)-3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]benzamide is unique due to its specific structural features, such as the presence of a cyclohexadienone ring and a methoxy group.

Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

4-methoxy-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)benzamide

InChI

InChI=1S/C15H13NO3/c1-10-9-12(5-8-14(10)17)16-15(18)11-3-6-13(19-2)7-4-11/h3-9H,1-2H3

InChI Key

QFWPBSDVAADINE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=O)C2=CC=C(C=C2)OC)C=CC1=O

Origin of Product

United States

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